N-allyl-2,2-dichloroacetamide
Description
Contextualization within Dichloroacetamide Chemistry and Related Functionalized Amides
N-allyl-2,2-dichloroacetamide belongs to the broader class of dichloroacetamides, which are chlorinated derivatives of acetamide (B32628). ontosight.aiwikipedia.org Acetamides, in general, are characterized by an acetamide group (-CONH-) and are derivatives of carboxylic acids. ontosight.aiyoutube.comyoutube.com The structure of this compound is distinguished by the presence of an allyl group (CH₂=CH-CH₂-) attached to the nitrogen atom and two chlorine atoms at the α-carbon position of the acetamide moiety. ontosight.aiontosight.ai
Significance in Organic Synthesis and Environmental Science Research Fields
In the realm of organic synthesis, this compound and its derivatives serve as valuable intermediates and reagents. ontosight.ai The allyl group can participate in various reactions, while the dichloroacetamide moiety can be a precursor to other functional groups.
From an environmental science perspective, this compound has been the subject of research due to its use in agriculture and its subsequent potential environmental fate. nih.govacs.org Studies have investigated its transformation in different environmental compartments. For example, microbial action in soil can lead to the formation of several metabolites, including this compound from the biotransformation of the herbicide safener dichlormid (B166021). walisongo.ac.id Research has also explored the abiotic degradation of dichloroacetamide safeners, such as their hydrolysis under acidic and basic conditions and their reductive dechlorination in the presence of iron minerals. researchgate.netacs.orgrsc.org These studies are crucial for understanding the persistence and transformation of these compounds in the environment.
Historical Perspective of this compound within Agrochemical and Material Science Investigations
Historically, this compound and related dichloroacetamides have been extensively investigated for their roles as herbicide safeners in agriculture. nih.govnih.gov Herbicide safeners are compounds used to protect crops from herbicide injury without compromising weed control efficacy. acs.orgjircas.go.jp Dichloroacetamides like N,N-diallyl-2,2-dichloroacetamide (dichlormid) have been shown to protect maize from injury caused by thiocarbamate and chloroacetanilide herbicides. nih.govnih.gov The mechanism of action often involves enhancing the crop's ability to metabolize the herbicide, for instance, by inducing the activity of glutathione (B108866) S-transferases. jircas.go.jp
While its primary historical application lies in agrochemicals, the functionalities present in this compound suggest potential, albeit less explored, applications in material science. The allyl group allows for polymerization and incorporation into polymer backbones, and the polar amide and dichloro- functionalities could impart specific properties to materials.
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier Type | Identifier | Source |
| CAS Number | 39089-53-7 | ontosight.ai |
| Molecular Formula | C5H7Cl2NO | ontosight.ai |
| Molecular Weight | 168.02 g/mol | bldpharm.com |
| InChI | InChI=1/C5H7Cl2NO/c1-2-3-8-5(9)4(6)7/h2,4H,1,3H2,(H,8,9) | ontosight.ai |
| SMILES | C=CCNC(=O)C(Cl)Cl | bldpharm.com |
Table 2: Related Dichloroacetamide Compounds in Research
| Compound Name | Chemical Formula | Primary Area of Research |
| Dichlormid (N,N-diallyl-2,2-dichloroacetamide) | C8H11Cl2NO | Herbicide Safener wikipedia.orgnih.gov |
| Benoxacor | C13H14Cl2N2O2 | Herbicide Safener nih.gov |
| Furilazole | C11H10Cl2N2O2 | Herbicide Safener nih.gov |
| 2,2-Dichloroacetamide (B146582) | C2H3Cl2NO | Chemical Intermediate wikipedia.orgnih.govsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2NO/c1-2-3-8-5(9)4(6)7/h2,4H,1,3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQAUWGMNGRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349093 | |
| Record name | acetamide, 2,2-dichloro-N-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39089-53-7 | |
| Record name | acetamide, 2,2-dichloro-N-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactivity of N Allyl 2,2 Dichloroacetamide
Established Methodologies for N-allyl-2,2-dichloroacetamide Synthesis
The synthesis of this compound can be achieved through several established routes, primarily involving direct functionalization or the transformation of more complex precursor molecules.
Direct Acylation and Alkylation Routes to the N-Allyl Moiety
The most straightforward methods for synthesizing this compound involve the formation of the amide bond through acylation or the introduction of the allyl group via alkylation.
Direct Acylation: This approach involves the reaction of allylamine (B125299) with a dichloroacetylating agent, such as dichloroacetyl chloride or dichloroacetic anhydride. The nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent to form the stable amide linkage. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrogen chloride byproduct generated during the reaction. smolecule.com
N-Alkylation: An alternative route is the allylation of 2,2-dichloroacetamide (B146582). In this method, the amide nitrogen is first deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form an amidate anion. This anion then serves as a nucleophile, reacting with an allyl halide (e.g., allyl bromide or allyl chloride) in a nucleophilic substitution reaction to yield the final N-allylated product. smolecule.com The use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate this reaction. smolecule.com
A similar two-step, one-pot synthesis is often employed for N-substituted analogues, where an amine is first acylated with dichloroacetyl chloride, followed by in-situ allylation of the resulting secondary amide.
Table 1: Key Reagents in Direct Synthesis Routes
| Route | Starting Material 1 | Starting Material 2 | Typical Base/Solvent |
|---|---|---|---|
| Acylation | Allylamine | Dichloroacetyl chloride | Triethylamine / Dichloromethane |
Formation via Transformation of Precursors and Related Compounds
This compound can also be generated through the chemical or biological transformation of other compounds.
One notable pathway is the biotransformation of the herbicide safener dichlormid (B166021) (N,N-diallyl-2,2-dichloroacetamide). Studies have shown that microbial action in soil can lead to the dealkylation of dichlormid, resulting in the formation of this compound as a metabolite. acs.orgacs.org
Another significant transformation in related systems is the Overman rearrangement. This powerful reaction involves the evitachem.comevitachem.com-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to form an allylic trichloroacetamide (B1219227). organic-chemistry.orgwikipedia.org The process typically starts with an allylic alcohol, which reacts with trichloroacetonitrile (B146778) in the presence of a base to form the key trichloroacetimidate intermediate. organic-chemistry.org While this method yields a trichloro- derivative, it highlights a sophisticated route for forming N-allyl acetamide (B32628) structures through the strategic rearrangement of precursors. organic-chemistry.orgwikipedia.org
Intrinsic Chemical Transformations of the Dichloroacetamide Moiety
The reactivity of this compound is largely dictated by the functional groups present: the two chlorine atoms on the α-carbon, the amide linkage, and the terminal allyl group.
Nucleophilic Substitution Reactions Involving the Chlorine Atoms
The two chlorine atoms on the carbon adjacent to the carbonyl group are susceptible to nucleophilic substitution. smolecule.comresearchgate.net The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bonds, making the carbon atom electrophilic. Consequently, a variety of nucleophiles can displace one or both chlorine atoms. smolecule.com
Common nucleophiles used in these reactions include:
Amines and Thiols: These can react to form α-amino or α-thio substituted acetamides. smolecule.com
Oxygen Nucleophiles: Alkoxides or hydroxides can lead to the formation of α-hydroxy or α-alkoxy acetamides. researchgate.net
The ease of substitution makes the dichloroacetamide moiety a valuable synthon for introducing further functionality. researchgate.net These reactions are typically performed in polar solvents which can help stabilize charged intermediates. ksu.edu.sa
Oxidation and Reduction Pathways of the Amide and Halogenated Carbons
The this compound molecule can undergo both oxidation and reduction at different sites.
Reduction: The dichloroacetyl group can be reduced under specific conditions. A key reaction is reductive dechlorination, also known as hydrogenolysis, where the chlorine atoms are sequentially replaced by hydrogen atoms. nih.gov This transformation has been observed for dichloroacetamide herbicide safeners in the presence of reducing agents like Fe(II)-amended minerals. acs.orgnih.gov The reaction proceeds stepwise, first yielding N-allyl-2-chloroacetamide and then potentially N-allyl-acetamide. nih.gov
Oxidation: While the dichloroacetamide group is relatively stable towards oxidation, the electron-rich allyl group is a likely target for oxidizing agents. acs.orgacs.org Strong oxidants can react with the carbon-carbon double bond of the allyl group, leading to the formation of epoxides, diols, or even cleavage of the bond, depending on the reaction conditions.
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reactive Moiety | Typical Reagents/Conditions | Primary Product Type | Reference |
|---|---|---|---|---|
| Reduction | Dichloroacetyl | Fe(II)-amended minerals | Monochloro- or de-chloro-acetamide | nih.gov |
Intramolecular Cyclization and Rearrangement Reactions Involving the Allyl Group
The presence of the allyl group in proximity to the reactive dichloroacetamide moiety facilitates a variety of intramolecular reactions, leading to the formation of cyclic structures.
Radical Cyclization: One of the most significant reactions is the atom transfer radical cyclization (ATRC). In the presence of a transition metal catalyst, such as copper(I) or ruthenium(II) complexes, a halogen atom is abstracted from the dichloroacetamide group to generate a radical. researchgate.netacs.org This radical can then add across the double bond of the proximate allyl group in a 5-exo-trig cyclization to form a five-membered γ-lactam (pyrrolidinone) ring system. researchgate.net This method is a facile route to highly functionalized lactams from readily available acyclic precursors.
Rearrangement Reactions: The N-allyl group can participate in sigmatropic rearrangements. The Overman rearrangement, as previously mentioned, is a classic example of a evitachem.comevitachem.com-sigmatropic rearrangement in related systems. organic-chemistry.orgwikipedia.org Other metal-catalyzed rearrangements are also known. For instance, palladium-catalyzed reactions of N-allyl ynamides can proceed via an N-to-C allyl transfer, and gold-catalyzed reactions of N-allyl anilines can involve a 1,3-allyl migration. nih.govrsc.org These examples underscore the mobility of the allyl group under catalytic conditions, which can be harnessed for complex molecular construction. Furthermore, under certain reductive conditions, intramolecular cyclization can compete with simple hydrogenolysis, indicating the propensity of the allyl group to participate in ring-forming reactions. acs.org
Design, Synthesis, and Structural Characterization of this compound Analogues for Research Purposes
The exploration of this compound analogues is a pivotal area of research, driven by the quest for novel compounds with tailored reactivity and potential applications. The systematic modification of this parent molecule allows for a deep understanding of structure-activity relationships, influencing everything from reaction kinetics to the stereochemical outcome of subsequent transformations. This section delves into the strategic design, synthesis, and characterization of these analogues, focusing on modifications of the allyl substituent and the dichloroacetamide core, as well as the critical stereochemical considerations that arise during the synthesis of their derivatives.
Modifications of the Allyl Substituent and Their Influence on Reactivity
The allyl group in this compound is a key determinant of its chemical reactivity, particularly in cyclization and addition reactions. Modifications to this substituent, such as the introduction of alkyl, aryl, or other functional groups, can significantly influence the reaction pathways and product distributions.
Research has shown that the presence and nature of substituents on the allyl moiety can affect the rate and stereoselectivity of radical cyclization reactions. For instance, in copper-catalyzed atom transfer radical cyclization (ATRC) of N-allyl-trichloroacetamides, a close analogue of this compound, the substitution pattern on the allyl chain plays a crucial role in the diastereoselectivity of the resulting γ-lactams. scispace.com The steric and electronic properties of these substituents can direct the approach of the radical intermediate, favoring the formation of one diastereomer over another.
The influence of the allyl group is also evident when comparing its reactivity to other N-substituents. For example, in reductive cyclization reactions, the allyl group can lead to different products compared to simple alkyl groups. Studies on dichloroacetamide safeners have revealed that the allyl groups in dichlormid (N,N-diallyl-2,2-dichloroacetamide) are crucial in determining the product distribution under iron-reducing conditions, leading to intramolecular cyclization products in addition to the expected hydrogenolysis products. walisongo.ac.idacs.orgacs.org In contrast, the N,N-di-n-propyl analogue of dichlormid yields only the acyclic hydrogenolysis product under similar conditions. walisongo.ac.idacs.org
The enhanced reactivity of the allyl group is not limited to cyclization reactions. The double bond of the allyl group is susceptible to various addition and oxidation reactions. For example, the olefin metathesis of allyl chalcogenides has been shown to be significantly faster than that of their saturated counterparts, highlighting the activating effect of the allyl group.
Below is a data table summarizing the influence of allyl substituent modifications on the reactivity of this compound and its analogues based on research findings.
| Modification of Allyl Substituent | Reaction Type | Observed Influence on Reactivity | Reference |
| Substitution on the allyl chain | Atom Transfer Radical Cyclization (ATRC) | Influences the diastereoselectivity of γ-lactam formation. | scispace.com |
| Presence of allyl group vs. n-propyl group | Reductive Cyclization | Leads to intramolecular cyclization products in addition to simple reduction. | walisongo.ac.idacs.org |
| Introduction of a second allyl group (e.g., in Dichlormid) | Biotransformation | Leads to metabolites such as this compound and N,N-diallyl-2-chloroacetamide. | acs.org |
| Substitution with a cyclohexenyl group | Radical Cyclization | Enables stereoselective synthesis of complex polycyclic structures like (±)-mesembranol. | acs.org |
Structural Diversification of the Dichloroacetamide Core
Diversification of the dichloroacetamide core of this compound offers another avenue for modulating the compound's properties. This can be achieved by altering the number of chlorine atoms on the acetyl group or by modifying the N-substituent.
The synthesis of analogues with a trichloroacetamide moiety instead of a dichloroacetamide group has been extensively studied. These N-allyl-2,2,2-trichloroacetamides are precursors to trichlorinated γ-lactams through transition metal-catalyzed radical cyclizations. scispace.comacs.orgresearchgate.net The presence of a third chlorine atom enhances the electrophilicity of the molecule and can influence the ease of radical formation and subsequent cyclization. Microwave-assisted atom transfer radical cyclization of N-alkenyl-tethered trichloroacetamides has been shown to be an expeditious method for the synthesis of 3,3-dichloro-γ- and δ-lactams. mdpi.com
Furthermore, the nitrogen atom of the acetamide can be substituted with various groups other than allyl, leading to a wide range of analogues with diverse properties. For instance, N-arylphenyl-2,2-dichloroacetamide analogues have been synthesized and evaluated for their biological activity. nih.govexlibrisgroup.com The synthesis of these compounds often involves the reaction of a substituted aniline (B41778) with dichloroacetyl chloride. The nature of the substituent on the phenyl ring can significantly impact the compound's biological efficacy.
The general synthetic approach to diversify the dichloroacetamide core often involves the acylation of a primary or secondary amine with dichloroacetyl chloride or a related acyl halide. smolecule.com This method allows for the introduction of a wide variety of substituents on the nitrogen atom.
The following table presents examples of structural diversification of the dichloroacetamide core and the synthetic methods employed.
| Core Modification | Analogue Type | Synthetic Method | Key Findings | Reference |
| Dichloroacetamide to Trichloroacetamide | N-Allyl-2,2,2-trichloroacetamides | Reaction of allylamine with trichloroacetyl chloride. | Precursors to trichlorinated γ-lactams via radical cyclization. | scispace.comacs.orgresearchgate.net |
| Modification of N-substituent | N-Arylphenyl-2,2-dichloroacetamides | Suzuki coupling reaction to synthesize N-arylphenyl amines followed by acylation with dichloroacetyl chloride. | Analogues show potential as anti-cancer agents. | nih.govexlibrisgroup.com |
| Introduction of various N-substituents | N-substituted N-allyl-polychloroamides | Condensation of dichloroacyl chlorides with various alkyl and allyl amines. | Substrates for atom transfer radical cyclization to form γ-lactams. | mdpi.com |
| Modification of the acetyl group with a phenoxy moiety | 2-(4-Allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide | Synthesized from eugenol (B1671780) via alkoxylation, esterification, and amidation. | Demonstrates the potential for creating complex structures from natural products. | usu.ac.id |
Stereochemical Considerations in Derivatives Synthesis
The synthesis of derivatives from this compound and its analogues often leads to the formation of new stereocenters, making stereochemical control a critical aspect of their synthetic methodologies. The stereochemical outcome of these reactions is frequently influenced by the structure of the substrate, the nature of the catalyst, and the reaction conditions.
A significant body of research on the radical cyclization of N-allyl-trichloroacetamides has highlighted the importance of stereocontrol. The diastereoselectivity of the formation of γ-lactams can be controlled to a high degree by carefully selecting the N-substituent and the reaction temperature. scispace.com For example, the use of a chiral auxiliary on the nitrogen atom can induce facial selectivity in the cyclization, leading to the preferential formation of one enantiomer.
Highly stereoselective radical cyclizations have been achieved using both copper and ruthenium catalysts for the preparation of cis- and trans-β,γ-dialkyl γ-lactams from acyclic N-allyltrichloroacetamide derivatives. acs.org The choice of catalyst and ligands can have a profound impact on the stereochemical course of the reaction. For instance, certain ruthenium catalysts have been found to exhibit excellent catalytic activity for the cyclization of N-allyl-α,α-dichloroacetamides at ambient temperature, allowing for kinetic control of the diastereoselectivity. researchgate.net
The stereoselective synthesis of more complex structures has also been demonstrated. For example, the radical cyclization of N-(cyclohex-2-enyl)-α,α-dichloroacetamides has been utilized for the stereoselective synthesis of natural products such as (±)-mesembranol and (±)-elwesine. acs.org Furthermore, methods for the stereoselective synthesis of dienes from N-allylhydrazone derivatives have been developed, showcasing the versatility of the allyl group in stereocontrolled transformations. nih.govorganic-chemistry.org
The table below summarizes key research findings on the stereochemical considerations in the synthesis of derivatives of this compound and its analogues.
| Reaction Type | Substrate/Analogue | Key Stereochemical Finding | Controlling Factors | Reference |
| Atom Transfer Radical Cyclization | N-substituted N-allyl-trichloroacetamides | Diastereoselective formation of cis- and trans-β,γ-dialkyl γ-lactams. | N-substituent, temperature. | scispace.com |
| Copper/Ruthenium-Catalyzed Radical Cyclization | Acyclic N-allyltrichloroacetamide derivatives | Highly stereoselective preparation of cis- and trans-β,γ-dialkyl γ-lactams. | Choice of metal catalyst (Cu or Ru) and ligands. | acs.org |
| Radical Cyclization | N-(cyclohex-2-enyl)-α,α-dichloroacetamides | Stereoselective synthesis of (±)-mesembranol and (±)-elwesine. | Substrate structure and radical cyclization pathway. | acs.org |
| Diene Synthesis | N-allylhydrazone derivatives | High (E)-stereoselectivity in the synthesis of dienes. | Reaction mechanism involving bromination and elimination. | nih.govorganic-chemistry.org |
Environmental Fate and Biotransformation Pathways of N Allyl 2,2 Dichloroacetamide
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation refers to the breakdown of a chemical compound by non-living factors in the environment. For N-allyl-2,2-dichloroacetamide, these mechanisms primarily include hydrolysis, photolysis, and redox-mediated transformations.
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. The rate of hydrolysis of dichloroacetamides, including this compound, is significantly influenced by pH. Generally, these compounds are more susceptible to hydrolysis under basic conditions. acs.org For instance, the base-mediated hydrolysis of benoxacor, a related dichloroacetamide, is significantly faster than its active ingredient co-formulant. researchgate.net While specific quantitative data for this compound is limited in the reviewed literature, the general trend for the dichloroacetamide class suggests that hydrolysis rates would be slow and only environmentally significant under high pH conditions (pH 10-11). acs.org The degradation process can involve the cleavage of the amide bond, and for some related compounds, acid-mediated ring opening of oxazolidine (B1195125) groups can occur. researchgate.net
Photochemical transformation, or photolysis, is the breakdown of chemical compounds by light. Dichloroacetamides like dichlormid (B166021) (N,N-diallyl-2,2-dichloroacetamide), which is structurally similar to this compound, exhibit maximal absorbance wavelengths around 214 nm, which is outside the range of sunlight reaching the Earth's surface. acs.orgacs.org This suggests that direct photolysis in sunlit waters is likely negligible. acs.orgwalisongo.ac.id However, indirect photolysis can occur through reactions with photogenerated reactive oxygen species such as hydroxyl radicals (OH•) from nitrate (B79036) photolysis or triplet-state dissolved organic matter. acs.orgacs.org
Under laboratory conditions using higher energy UV light (254 nm), which might be relevant in engineered water treatment systems, dichlormid has been shown to undergo transformation. acs.orgacs.org The reported half-life for dichlormid under a 125 W high-pressure mercury lamp was approximately 10 minutes. acs.org The transformation pathways under these conditions include dealkylation, photoassisted hydrolysis, and dechlorination. acs.orgacs.orgwalisongo.ac.id A significant product of this dechlorination is N,N-diallyl-2-chloroacetamide (CDAA), a previously used herbicide. acs.orgacs.org
| Compound | Photolysis Condition | Half-life | Major Transformation Pathways | Key Products |
| Dichlormid | UV light (254 nm) | ~10 minutes | Dealkylation, Photoassisted hydrolysis, Dechlorination | N,N-diallyl-2-chloroacetamide (CDAA) |
| Dichlormid | Sunlight (λ > 290 nm) | Negligible direct photolysis | Indirect photolysis with photosensitizers | - |
This table summarizes the photochemical transformation of dichlormid, a structurally similar compound to this compound.
Redox-mediated transformations, particularly reductive dechlorination, are significant abiotic degradation pathways for dichloroacetamides in anoxic environments. acs.orgnih.gov In slurries containing ferrous iron (Fe(II)) amended iron (hydr)oxides like goethite and hematite, dichloroacetamides can undergo abiotic hydrogenolysis, which is the replacement of a chlorine atom with a hydrogen atom. researchgate.netacs.org This process reduces dichloroacetamides to their monochloro analogues. acs.orgacs.org
For dichlormid, this reductive dechlorination not only yields the expected monochloro product (CDAA) but also two additional monochloro products formed through intramolecular cyclization reactions. acs.orgacs.org The presence of allyl groups in dichlormid appears to influence the distribution of these products. acs.orgacs.org These reductive pathways are particularly relevant in iron-reducing conditions found in some soils and aquifers. acs.orgacs.org The transformation of "inert" safeners into potentially more bioactive herbicide-like products challenges their classification. researchgate.net
| System | Reactant | Key Transformation | Products |
| Fe(II)-amended goethite slurries (pH 6.6) | Dichlormid | Reductive dechlorination (hydrogenolysis) | N,N-diallyl-2-chloroacetamide (CDAA), two monochloro cyclized products |
This table illustrates the redox-mediated transformation of dichlormid in a mineral-containing system.
Academic Applications and Mechanistic Investigations Involving N Allyl 2,2 Dichloroacetamide
Research on its Role in Crop Protection: Herbicide Safener Mechanisms in Model Plant Systems
N-allyl-2,2-dichloroacetamide is recognized for its function as a herbicide safener, a substance that selectively protects crop plants from herbicide injury without diminishing the herbicide's effectiveness against target weeds. mdpi.com Research in this area has concentrated on understanding the biochemical and physiological mechanisms that underpin this protective action in non-target crop species.
Studies on Enzymatic Induction and Detoxification Pathways in Non-Target Crop Species
A primary mechanism by which dichloroacetamide safeners like this compound protect crops is by enhancing the plant's natural detoxification pathways. researchgate.netmdpi.com This involves the induction of specific enzymes that metabolize the herbicide into less toxic or non-toxic compounds. mdpi.com
Key enzymatic systems induced by these safeners include:
Glutathione (B108866) S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with glutathione, a crucial step in detoxification. researchgate.net Safener-induced enhancement of GST activity is a widely accepted mechanism for protecting crops from various herbicide classes. researchgate.netmdpi.com
Cytochrome P450 monooxygenases (P450s): This large family of enzymes is involved in the oxidative metabolism of a wide range of compounds, including herbicides. Safeners can induce the expression and activity of specific P450s, leading to faster herbicide breakdown. mdpi.com
Glucosyltransferases (UGTs): These enzymes are involved in the glycosylation of herbicides, another important detoxification step. mdpi.com
Studies have shown that the induction of these detoxification enzymes by safeners can be species-specific. For instance, in wheat, some safeners primarily induce UGTs, while in corn, the induction of GSTs is more prominent. mdpi.com The biotransformation of the parent safener, dichlormid (B166021), in soil can lead to the formation of this compound through microbial action. walisongo.ac.idacs.orgacs.org
Investigations into Selective Protection Mechanisms within Agrochemical Interactions (non-human, non-commercial)
The selectivity of herbicide safeners is a critical aspect of their function, ensuring that only the crop is protected while the weeds remain susceptible to the herbicide. Research into the selective protection mechanisms of this compound and related compounds has revealed several key factors.
One area of investigation involves the specific binding of dichloroacetamide safeners to sites within the plant. nih.gov Studies using radiolabeled safeners have identified specific, saturable binding sites in maize extracts. nih.gov The affinity of different dichloroacetamide compounds for these binding sites correlates well with their known safener effectiveness. nih.gov Notably, N,N-diallyl-2,2-dichloroacetamide (dichlormid), a closely related compound, exhibits a very high affinity for these sites. nih.gov
Furthermore, these binding sites also interact with certain classes of herbicides, such as thiocarbamates and chloroacetanilides, suggesting a competitive interaction mechanism. nih.gov This competition at a common binding site could be a key element in how the safener initiates the protective response before the herbicide can cause significant damage. The distribution of these binding sites within the plant also appears to be tissue-specific, with higher concentrations found in the coleoptile of etiolated maize seedlings. nih.gov
The chemical structure of the safener, including the presence of the allyl group, plays a significant role in its biological activity and transformation. walisongo.ac.idacs.org The electron-deficient dichloroacetyl moiety and the electron-rich allyl group are potential targets for various biochemical reactions within the plant. walisongo.ac.idacs.org Reductive dechlorination, a process observed in soil, can transform dichlormid into N,N-diallyl-2-chloroacetamide, a compound that was once used as a herbicide itself. walisongo.ac.idacs.org
Exploration of Biological Interactions and Modes of Action in Research Models (Excluding Clinical Human Data)
To understand the fundamental biological effects of this compound, researchers have utilized various non-human biological systems and computational models. These studies provide insights into the molecular targets and structure-activity relationships of this class of compounds.
Investigations into Molecular Targets and Pathways in Cell-Free or Non-Human Biological Systems
In non-human systems, research has focused on the biotransformation of dichloroacetamide safeners. In soil, microbial action is a key driver of their metabolism, leading to the formation of metabolites such as this compound from its precursor, dichlormid. researchgate.netacs.orgacs.org Studies comparing sterile and non-sterile soil have confirmed the role of microorganisms in these transformations. acs.orgacs.org
The metabolic pathways in animals, such as rats, have also been investigated. While the this compound precursor was not detected in urine, the studies show that dichloroacetamides are rapidly metabolized and excreted. acs.org The primary routes of excretion are through urine and feces, with some exhalation of CO2. acs.org Major metabolites include hydroxylated and conjugated forms of the parent compound. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Elucidating Mechanistic Principles
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net While specific QSAR studies focusing solely on the herbicide safener activity of this compound are not extensively detailed in the provided results, the principles of QSAR have been applied to the broader class of dichloroacetamides for other biological activities. nih.govresearchgate.net
For instance, QSAR analyses have been conducted on N-arylphenyl-2,2-dichloroacetamide analogues to investigate their cytotoxic activities. nih.govresearchgate.net These studies use various chemometric methods, such as multiple linear regression (MLR) and genetic algorithm-partial least squares (GA-PLS), to build models that predict the biological activity based on molecular descriptors. nih.gov Such models can help in designing new compounds with desired properties by understanding the structural features that are important for their activity. nih.gov The inclusion of dichloroacetamide safeners in larger QSAR toxicity studies has been noted, highlighting the recognition of their biological activity. walisongo.ac.idacs.org
Catalytic and Synthetic Utility in Fundamental Organic Chemistry Research
Beyond its role in agricultural science, the chemical structure of this compound and related compounds makes them useful reagents in fundamental organic chemistry research. The presence of the allyl group and the dichloroacetamide moiety allows for a variety of chemical transformations. smolecule.comontosight.ai
The dichloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. smolecule.com The allyl group provides a site for reactions such as oxidation, reduction, and addition. smolecule.com
One notable application is in transition metal-catalyzed radical cyclizations. N-allyl trichloroacetamides, which are structurally similar to this compound, can be cyclized to form trichlorinated γ-lactams using copper(I) chloride as a catalyst. acs.orgresearchgate.net This type of reaction is valuable for the stereoselective synthesis of complex heterocyclic molecules. acs.org The reactivity of N-allyl-α,α-dichloroacetamides in copper-catalyzed atom transfer radical cyclization (ATRC) has also been investigated to produce γ-lactams. researchgate.net These synthetic methodologies are important for building molecular complexity and accessing novel chemical structures. smolecule.comontosight.ai
Utility as a Reagent or Intermediate in Multi-step Synthesis of Complex Organic Molecules
This compound, also known as dichlormid, serves as a valuable intermediate in the synthesis of more complex organic molecules. ontosight.ai Its chemical structure, featuring an allyl group and a dichloroacetamide moiety, provides reactive sites for various chemical transformations. ontosight.ai The presence of the dichloroacetamide group allows for nucleophilic substitution reactions, while the allyl group enhances reactivity and facilitates a range of chemical modifications. smolecule.com
In synthetic pathways, the dichloroacetamide group can be a precursor to other functional groups. For instance, the chlorine atoms can be replaced through reactions with nucleophiles like amines or thiols. smolecule.com The compound can also undergo oxidation and reduction under specific conditions, leading to different products. smolecule.com This versatility makes it a useful building block in the construction of larger, more intricate molecular architectures. The synthesis of this compound itself can be achieved through the reaction of an appropriate aniline (B41778) with dichloroacetyl chloride, followed by an allylation step. smolecule.com
While detailed examples of its use in the total synthesis of specific complex natural products are not extensively documented in readily available literature, its structural motifs are found in compounds investigated for biological activity. For example, related structures are explored in agricultural and medicinal chemistry. ontosight.ai The compound is recognized as a metabolite of the herbicide safener dichlormid (N,N-diallyl-2,2-dichloroacetamide), formed through the loss of one allyl group. epa.govacs.org This metabolic transformation underscores the types of reactions the N-allyl group can undergo.
Exploration of this compound in Catalysis and Reaction Development
The reactivity of this compound and structurally similar compounds has been explored in the context of catalysis and the development of new chemical reactions, particularly in the synthesis of nitrogen-containing heterocyclic compounds like γ-lactams. researchgate.net The core structure, an N-allyl polychloroamide, is a key substrate in copper-catalyzed Atom Transfer Radical Cyclization (ATRC) reactions. researchgate.net
Research has demonstrated that copper(I) complexes can effectively catalyze the intramolecular cyclization of N-allyl-α,α-dichloroacetamides. researchgate.net This process involves the transfer of a chlorine atom from the dichloroacetamide group to the copper catalyst, generating a radical intermediate which then cyclizes. The resulting product is typically a dichlorinated γ-lactam, a valuable structural motif in medicinal chemistry.
Key findings in this area include:
Catalyst Systems: Copper(I) chloride (CuCl) is a common catalyst, often used with a nitrogen-based ligand like TMEDA (tetramethylethylenediamine) or PMDETA (pentamethyldiethylenetriamine). researchgate.net
Reaction Conditions: These cyclization reactions can often be conducted under mild conditions, with some processes developed to be more environmentally friendly ("green") by using solvents like ethanol (B145695) and a reducing agent such as ascorbic acid to regenerate the active Cu(I) catalyst from the Cu(II) state (an approach known as ARGET-ATRC). researchgate.net
Substrate Scope: The reaction has been investigated with various N-substituents and different patterns of substitution on the allyl group, leading to a range of substituted γ-lactams. researchgate.net
This application showcases the utility of the this compound framework not as a catalyst itself, but as a crucial substrate for developing and understanding new catalytic transformations for building complex molecular structures.
Role as a Reference Standard in Analytical Chemistry Research
Method Development for Detection and Quantification in Environmental Samples
This compound is a known metabolite and transformation product of the herbicide safener dichlormid (N,N-diallyl-2,2-dichloroacetamide). epa.govacs.orgwalisongo.ac.id As dichlormid is used in agriculture, its environmental fate and the presence of its metabolites in soil and water are of interest, necessitating the development of reliable analytical methods for their detection and quantification.
The development of these analytical methods faces challenges, particularly for complex environmental samples. walisongo.ac.idacs.org However, the structural similarity of dichloroacetamides to chloroacetamide herbicides, which are frequently detected in surface and groundwater, suggests that they are likely to be mobile in soils and enter aqueous systems. acs.orgwalisongo.ac.idacs.org
In studies of dichlormid's environmental fate, this compound has been identified as a biotransformation product in soil. acs.orguiowa.edu For example, a plant metabolism study using radiolabeled dichlormid identified this compound as a metabolite in wheat forage, hay, and straw, as well as in soybean forage, hay, and straw. epa.gov The detection in these studies was often accomplished using techniques like thin-layer chromatography (TLC) following solvent extraction. epa.gov The availability of a pure this compound reference standard is critical for these analytical procedures to accurately identify and quantify its presence in environmental matrices. walisongo.ac.idacs.org
Significance in Pesticide Impurity Profiling and Quality Control Research
In the context of pesticide manufacturing and formulation, impurity profiling is a crucial aspect of quality control to ensure product safety and efficacy. biomedres.us For pesticide products containing the safener dichlormid, this compound can be considered a potential impurity or degradation product. It may arise from the incomplete allylation of dichloroacetamide during the synthesis of dichlormid or from the degradation of dichlormid over time.
Regulatory bodies require that the composition of pesticide products be well-characterized, including the identity and quantity of any significant impurities. biomedres.us Therefore, having an analytical reference standard for this compound is essential for quality control laboratories. hpst.cz This allows for the development of validated analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), to test batches of dichlormid or its formulations. biomedres.us
The use of a certified reference material ensures the accuracy and reliability of these quality control measurements. hpst.czaccustandard.com It enables manufacturers to:
Identify and quantify this compound as a specific impurity.
Set specifications and limits for its acceptable concentration in the final product.
Monitor the stability of the active ingredient and formulation over its shelf-life.
While specific studies focusing solely on the impurity profiling of this compound in dichlormid products are not widely published, the principles of pharmaceutical and chemical impurity profiling underscore its importance. biomedres.us Companies that produce analytical standards for pesticides often list dichlormid and related compounds, highlighting the need for these materials in residue analysis and quality control. accustandard.comfujifilm.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇Cl₂NO |
| Synonyms | Dichlormid, 2,2-dichloro-N-2-propenylacetamide, 2,2-dichloro-N-prop-2-enylacetamide |
| CAS Number | 39089-53-7 |
Source: Data compiled from multiple chemical databases. ontosight.ai
Table 2: Identified Occurrences of this compound as a Metabolite
| Matrix | Crop/Organism | Study Type |
| Soil | - | Biotransformation Study |
| Forage, Hay, Straw | Wheat | Plant Metabolism Study |
| Forage, Hay, Straw | Soybean | Plant Metabolism Study |
Source: Data compiled from environmental fate and metabolism studies. epa.govacs.org
List of Chemical Compounds
this compound
Dichlormid (N,N-diallyl-2,2-dichloroacetamide)
N,N-diallyl-2-chloroacetamide
N,N-diallylacetamide
Dichloroacetic acid
N,N-diallyl-2-hydroxyacetamide
N-allyl-2,2-glyoxylamide
Ascorbic acid
Copper(I) chloride (CuCl)
Tetramethylethylenediamine (TMEDA)
Pentamethyldiethylenetriamine (PMDETA)
Ethanol"}
Advanced Analytical and Computational Methodologies for N Allyl 2,2 Dichloroacetamide Research
Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of N-allyl-2,2-dichloroacetamide in solution. Both ¹H and ¹³C NMR provide critical data on the electronic environment and connectivity of the atoms within the molecule.
Due to the restricted rotation around the amide bond, the NMR spectra of N-substituted acetamides can exhibit complex features, sometimes showing non-equivalence of groups attached to the nitrogen at room temperature. st-andrews.ac.uk For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the allyl group protons (vinyl and methylene) and the proton on the dichloroacetyl group. The chemical shifts of protons on a carbon adjacent to a functional group are influenced by the group's electronegativity. github.io
Table 1: Predicted and Reference NMR Data This table includes predicted chemical shifts for this compound based on standard substituent effects and available data for the related compound 2,2-dichloroacetamide (B146582).
| Nucleus | Atom in this compound | Predicted Chemical Shift (ppm) | Reference Chemical Shift (ppm) in 2,2-dichloroacetamide |
|---|---|---|---|
| ¹H | -CHCl₂ | ~6.0-6.5 | Not Available |
| ¹H | -NH- | ~7.5-8.5 | Not Available |
| ¹H | -CH₂- (allyl) | ~3.9-4.1 | Not Applicable |
| ¹H | =CH- (allyl) | ~5.8-6.0 | Not Applicable |
| ¹H | =CH₂ (allyl) | ~5.1-5.3 | Not Applicable |
| ¹³C | -C=O | ~165-170 | Available nih.gov |
| ¹³C | -CHCl₂ | ~65-70 | Available nih.gov |
| ¹³C | -CH₂- (allyl) | ~42-45 | Not Applicable |
| ¹³C | =CH- (allyl) | ~132-135 | Not Applicable |
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of this compound is C₅H₇Cl₂NO. ontosight.ai Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For amides, common fragmentation pathways include cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.org The mass spectrum of the related 2,2-dichloroacetamide shows a top peak at m/z 44. nih.gov For this compound, characteristic fragments would likely arise from the loss of the allyl group, the dichloroacetyl moiety, or cleavage with rearrangement.
Table 2: Predicted Mass Spectrometry Data for this compound This table outlines the expected major ions in the mass spectrum of this compound based on its structure and known fragmentation patterns of similar compounds.
| Ion | m/z (mass-to-charge ratio) | Possible Identity |
|---|---|---|
| [M]⁺ | 167/169/171 | Molecular ion (showing isotopic pattern for two chlorine atoms) |
| [M - C₃H₅]⁺ | 126/128/130 | Loss of allyl radical |
| [M - COCHCl₂]⁺ | 58 | Cleavage of the amide bond |
| [C₃H₅NCO]⁺ | 83 | Fragment containing the allyl and isocyanate groups |
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands for the N-H bond, the C=O (amide I) bond, the C-N bond, the C-Cl bonds, and the C=C bond of the allyl group. For instance, the carbonyl group of amides typically shows a strong absorption in the range of 1630-1690 cm⁻¹. While a specific spectrum for this compound is not publicly available, data for 2,2-dichloroacetamide and 2-chloroacetamide (B119443) can provide reference points for the amide and chloroalkane absorptions. nih.govnist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. msu.edu The chromophores in this compound are the carbonyl group and the carbon-carbon double bond. These groups can undergo n→π* and π→π* transitions upon absorption of UV radiation. msu.edu The absorption maximum (λmax) would be expected in the UV region, likely below 300 nm. Conjugation of the double bond with the carbonyl group, if present, would shift the λmax to a longer wavelength.
Table 3: Expected Infrared Absorption Bands for this compound This table summarizes the principal IR absorption frequencies anticipated for the functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200-3400 |
| C=O (Amide I) | Stretching | 1630-1690 |
| N-H (Amide II) | Bending | 1510-1570 |
| C=C (Allyl) | Stretching | 1620-1680 |
| C-Cl | Stretching | 600-800 |
Chromatographic Separation and Quantification Techniques
Chromatographic methods are indispensable for the separation of this compound from complex mixtures and for its quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is likely amenable to GC-MS analysis. In this technique, the compound is vaporized and separated on a chromatographic column before being detected and identified by a mass spectrometer. The retention time from the GC provides a characteristic identifier, while the mass spectrum confirms the identity of the compound.
The analysis of related compounds, such as phenoxy acid herbicides, has been successfully performed using GC-MS after derivatization. nih.gov For this compound, direct analysis may be possible, or derivatization could be employed to enhance its volatility or detection sensitivity. researchgate.net The NIST Mass Spectrometry Data Center contains GC-MS data for the related compound 2,2-dichloroacetamide, which can serve as a reference. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is a versatile and powerful technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. rsc.org This makes it particularly suitable for the analysis of this compound in complex matrices, such as environmental or biological samples. ontosight.aidiva-portal.org
In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) and then detected by a mass spectrometer. rsc.org The development of an LC-MS method would involve optimizing the stationary phase, mobile phase composition, and mass spectrometric conditions to achieve the desired separation and sensitivity. nih.gov LC-MS/MS methods have been developed for related compounds like N-chloro-2,2-dichloroacetamide, demonstrating the applicability of this technique. researchgate.net
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,2-dichloroacetamide |
| 2-chloroacetamide |
| N-chloro-2,2-dichloroacetamide |
| N,N-bis(2-hydroxyethyl)acetamide |
Theoretical Chemistry and Computational Modeling
The investigation of this compound at the molecular level is significantly enhanced by theoretical chemistry and computational modeling. These in silico approaches provide profound insights into the molecule's intrinsic properties and its interactions with biological systems, complementing experimental data and guiding further research.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of this compound. nih.govarxiv.orgcapes.gov.brresearchgate.netnih.gov DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between computational cost and accuracy. nih.gov
By performing DFT calculations, researchers can obtain a detailed understanding of the molecule's geometry, including bond lengths and angles in its optimized, lowest-energy state. This information is foundational for understanding its stability and how it might interact with other molecules.
Furthermore, DFT is instrumental in calculating key electronic properties that govern reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap can suggest higher reactivity and a greater propensity for the molecule to undergo chemical reactions. researchgate.net Other reactivity descriptors that can be derived from DFT calculations include electrostatic potential maps, which visualize the charge distribution across the molecule and indicate sites susceptible to electrophilic or nucleophilic attack.
Below is a hypothetical data table illustrating the types of electronic properties that can be calculated for this compound using DFT at a specific level of theory.
Table 1: Calculated Electronic Properties of this compound using DFT (Note: These are representative values for illustrative purposes and would need to be calculated using specific DFT methods and basis sets.)
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy | -X Hartrees | Indicator of molecular stability. |
| HOMO Energy | -Y eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | -Z eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | (Y-Z) eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | D Debyes | Measures the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide a virtual microscope to observe its dynamic behavior, including conformational changes and interactions with its environment. nih.govmdpi.com
These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each atom. This provides a detailed picture of the molecule's flexibility, identifying the range of shapes (conformations) it can adopt. Understanding the conformational landscape is crucial, as the biological activity of a molecule can be highly dependent on its three-dimensional structure.
MD simulations are particularly useful for analyzing the intermolecular interactions between this compound and other molecules, such as water (in an aqueous environment) or a biological macromolecule like an enzyme. mdpi.com By simulating the compound in a solvent, one can study its solvation properties. When simulating its interaction with a protein, MD can reveal the specific binding modes, the stability of the complex, and the key amino acid residues involved in the interaction. nih.gov
The insights gained from MD simulations can help to explain the mechanisms of action and can guide the design of derivatives with improved properties. For example, by understanding how this compound fits into a binding pocket, modifications can be proposed to enhance this interaction.
The following table illustrates the types of data that can be generated from MD simulations of this compound.
Table 2: Representative Data from Molecular Dynamics Simulations of this compound (Note: These are illustrative examples of the kind of data obtained from MD simulations.)
| Simulation Parameter | Typical Output/Analysis | Insight Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Plot of RMSD vs. time | Assesses the structural stability of the molecule or a protein-ligand complex over the simulation. |
| Radius of Gyration (Rg) | Plot of Rg vs. time | Measures the compactness of the molecule, indicating conformational changes. |
| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds | Identifies key intermolecular interactions with solvent or a binding partner. |
| Principal Component Analysis (PCA) | Eigenvectors and eigenvalues of the trajectory | Reveals the dominant collective motions and conformational substates of the molecule. nih.gov |
Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights in Non-Human Systems
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Advanced QSAR models for this compound and its analogs can provide valuable mechanistic insights into their effects on non-human biological systems, such as agricultural pests or microbial systems.
QSAR studies are based on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov To build a QSAR model, a set of structurally related compounds with known activities is required. For each compound, a series of molecular descriptors are calculated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are then used to develop an equation that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds and to understand which structural features are most important for activity.
For instance, a QSAR study on a series of dichloroacetamide derivatives could reveal that specific substitutions on the N-allyl group or modifications to the dichloroacetyl moiety lead to enhanced herbicidal or fungicidal activity. researchgate.net Such models can guide the synthesis of more potent and selective agents.
The table below provides an example of the components of a QSAR model.
Table 3: Components of a Hypothetical QSAR Model for Dichloroacetamide Derivatives (Note: This table illustrates the general structure of a QSAR model.)
| Component | Description | Example for this compound |
|---|---|---|
| Biological Activity | The measured biological effect in a non-human system. | EC50 for inhibition of fungal growth. |
| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. | Molecular Weight, LogP, HOMO/LUMO energies, van der Waals surface area. |
| Statistical Model | The mathematical equation linking descriptors to activity. | Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... |
| Model Validation | Statistical tests to ensure the model is robust and predictive. | Cross-validation (q²), correlation coefficient (R²). |
Future Research Trajectories and Interdisciplinary Perspectives on N Allyl 2,2 Dichloroacetamide
Emerging Research Areas in Synthetic Methodologies and Catalysis
While the synthesis of N-allyl-2,2-dichloroacetamide is established, emerging research is focused on developing more efficient, selective, and sustainable catalytic methods. Current industrial production often involves the reaction of dichloroacetyl chloride with diallylamine. Future methodologies may explore transition-metal-catalyzed reactions, which are known for their efficiency and selectivity in forming carbon-nitrogen bonds. nih.govresearchgate.net
One promising area is the application of transition-metal-catalyzed allylic substitution. nih.gov These reactions could potentially involve the direct allylation of 2,2-dichloroacetamide (B146582) or the catalytic amidation of an allyl precursor with a dichloroacetamide source. The use of catalysts based on metals like palladium, iridium, or copper could offer milder reaction conditions and improved atom economy compared to classical methods. nih.govresearchgate.net However, specific applications of these advanced catalytic systems for the synthesis of this compound are still an area for future development. google.com
Another avenue of exploration is the use of photoredox catalysis. While not yet applied directly to the synthesis of this compound, related research has demonstrated the potential of visible-light-mediated reactions for the transformation of similar compounds, suggesting a potential for greener synthetic pathways.
Advanced Mechanistic Studies of Environmental Transformation Pathways
The environmental fate of this compound is a critical area of ongoing research, with studies focusing on its transformation through hydrolysis, reduction, and microbial degradation. walisongo.ac.idacs.org Advanced mechanistic studies are seeking to provide a more detailed understanding of these pathways.
Hydrolysis: this compound can undergo hydrolysis under both acidic and basic conditions. acs.orgnih.gov Base-mediated hydrolysis of dichloroacetamides, including this compound, is proposed to proceed via amide cleavage. acs.orgnih.gov In contrast, under acidic conditions, this compound appears to be relatively stable compared to other dichloroacetamide safeners. acs.orgnih.gov Future research will likely employ computational modeling to further elucidate the transition states and energy barriers of these hydrolysis reactions, providing a more predictive understanding of its persistence in various aquatic environments.
Reductive Dechlorination: In anaerobic environments, this compound can undergo reductive dechlorination to form N,N-diallyl-2-chloroacetamide (CDAA), a compound with herbicidal properties. walisongo.ac.idnih.gov This transformation is significant as it converts a "safener" into a biologically active and potentially more toxic compound. nih.gov Further mechanistic studies are needed to understand the specific roles of microbial communities and abiotic factors, such as the presence of iron-bearing minerals, in facilitating this reaction. rsc.org
Microbial Biotransformation: Microbial action is a key driver of this compound degradation in soil and water. walisongo.ac.id Studies have shown that its metabolism can involve dechlorination and the loss of an allyl group, leading to the formation of dichloroacetic acid. epa.gov A significant pathway involves conjugation with glutathione (B108866) (GSH), a process catalyzed by glutathione S-transferases (GSTs). nih.govacs.org This is analogous to the detoxification mechanism of some herbicides in plants. acs.org Future research will likely focus on identifying the specific microorganisms and enzymes involved in these transformations and the subsequent fate of the resulting metabolites.
A notable environmental transformation product is N-chloro-2,2-dichloroacetamide (N-Cl-DCAM), which can form in chlorinated drinking water. nih.govresearchgate.net It is believed that N-Cl-DCAM may have been previously misidentified as 2,2-dichloroacetamide (DCAM) due to its rapid reduction by common quenching agents used in water analysis. nih.gov The formation of N-Cl-DCAM can occur through the chlorination of DCAM or directly from the chlorination of dichloroacetonitrile (B150184) (DCAN), a common disinfection byproduct. nih.gov
Integrative Approaches in Agrochemical and Fundamental Medicinal Chemistry Research (non-clinical)
An exciting and emerging area of research is the exploration of the dual role of this compound and related compounds in both agriculture and fundamental (non-clinical) medicinal chemistry. This interdisciplinary approach stems from the common biochemical pathways these compounds can modulate in plants and mammals.
The primary mode of action of this compound as a herbicide safener is the induction of detoxification enzymes in crops, most notably glutathione S-transferases (GSTs). nih.govnih.gov These enzymes catalyze the conjugation of the herbicide with glutathione, rendering it less toxic to the plant. acs.org
Interestingly, GSTs are also a key family of enzymes in mammals and are implicated in cellular detoxification processes. The overexpression of certain GSTs is a known mechanism of chemoresistance in cancer cells, as they can detoxify anticancer drugs. This parallel has led to the hypothesis that compounds that modulate GST activity in plants might have similar effects in mammalian systems, opening a new field of inquiry for potential therapeutic applications.
Research on the related dichloroacetamide safener, benoxacor, has shown that it is metabolized by mammalian liver enzymes, including CYPs, CESs, and GSTs, with metabolism showing species- and sex-specific differences. uiowa.edu This demonstrates that these agrochemicals can interact with mammalian detoxification systems.
Future integrative research could therefore focus on:
Investigating the effects of this compound and its metabolites on mammalian GSTs. This could involve in vitro studies with purified enzymes or cell-based assays to determine if these compounds can inhibit or induce specific human GST isoforms.
Exploring the potential of dichloroacetamides as modulators of chemoresistance. By understanding their interaction with GSTs, researchers could investigate whether they could be used to sensitize cancer cells to existing chemotherapeutic agents. This would be a purely fundamental, non-clinical line of inquiry.
Structure-activity relationship studies. By synthesizing and testing a range of this compound analogues, researchers could identify the key structural features responsible for GST modulation in both plant and mammalian systems. This could lead to the design of more effective and selective herbicide safeners, as well as novel chemical probes for studying GST function in a non-clinical context.
This cross-disciplinary approach, bridging agrochemical science with fundamental medicinal chemistry, highlights the potential for discoveries in one field to inform and inspire advancements in the other. acs.orgpolito.itnih.gov
Q & A
Q. What laboratory-scale synthetic protocols are available for N-allyl-2,2-dichloroacetamide, and how can purity be optimized?
this compound can be synthesized via nucleophilic substitution between dichloroacetyl chloride and allylamine derivatives. A general procedure involves:
- Reacting N-allylamine with dichloroacetyl chloride in anhydrous dichloromethane under inert atmosphere at 0–5°C.
- Neutralizing excess acid with aqueous sodium bicarbonate, followed by extraction with ethyl acetate.
- Purification via column chromatography (gradient elution with heptane/ethyl acetate) to isolate the product as a yellowish oil .
Purity optimization includes using high-purity starting materials, controlled reaction temperatures, and advanced chromatographic techniques (e.g., flash chromatography).
Q. What analytical methods are recommended for characterizing this compound?
Key analytical techniques include:
- NMR Spectroscopy : Confirm structure using - and -NMR, focusing on signals for dichloromethyl (δ ~5.8–6.2 ppm) and allyl groups (δ ~5.2–5.8 ppm) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (m/z 208.09 for ) .
- Melting Point Analysis : Validate physical consistency with literature values (5.0–6.5°C) .
Q. How does this compound function as a herbicide safener in maize?
Dichlormid protects maize from thiocarbamate herbicides (e.g., EPTC) by competitively binding to specific receptor sites in etiolated seedlings. Experimental validation includes:
- Radiolabeled binding assays using -tagged analogs to quantify saturable binding (Kd = 0.12 pM) in maize coleoptiles .
- Competitive inhibition studies with thiocarbamates (IC50 = 0.06–2.3 pM), confirming receptor-mediated antagonism .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
DFT studies (e.g., B3LYP/6-311++G(d,p)) reveal:
- HOMO-LUMO Gaps : Electron delocalization in dichloromethyl and allyl groups affects reactivity. For analogs like N-(4-chlorophenyl)-2,2-dichloroacetamide, HOMO-LUMO gaps correlate with herbicide-safener interactions .
- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions between chlorine lone pairs and σ*(C-Cl) antibonding orbitals, stabilizing the molecule .
Q. What experimental approaches quantify binding affinity between Dichlormid and herbicide targets?
- Radioligand Displacement Assays : Use tritium-labeled safeners (e.g., -Saf) in maize shoot homogenates. Measure IC50 values via competitive inhibition curves (e.g., Dichlormid IC50 = 0.01 pM) .
- Isothermal Titration Calorimetry (ITC) : Directly quantify binding thermodynamics (ΔG, ΔH) under physiological conditions .
Q. How is this compound detected as a disinfection byproduct (DBP) in water systems?
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate water samples .
- GC-MS Analysis : Use electron capture detection (ECD) for chlorine-specific sensitivity. Confirm via retention time matching and fragmentation patterns (m/z 208.09) .
- Quantitative Structure-Activity Relationship (QSAR) Models : Predict DBP formation potential based on NOM (natural organic matter) characteristics and chlorine reactivity .
Methodological Notes
- Safety : Dichlormid requires handling in fume hoods with PPE (gloves, goggles). Refer to SDS guidelines for emergency protocols (e.g., S45: Immediate medical attention upon exposure) .
- Environmental Impact : Monitor aquatic toxicity using zebrafish (Danio rerio) models, as 2,2-dichloroacetamide derivatives exhibit EC50 values ~40–46 mg/L in chronic exposure studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
